Technical Guide: Scalable Synthesis of 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline
Technical Guide: Scalable Synthesis of 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline
The following is an in-depth technical guide for the synthesis of 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline , a critical intermediate often employed in the development of tyrosine kinase inhibitors (e.g., MET, ALK inhibitors).
Executive Summary & Strategic Analysis
Target Molecule: 4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline CAS: 1006467-03-3 Molecular Formula: C₁₂H₁₅N₃O Molecular Weight: 217.27 g/mol []
This amine is a "privileged scaffold" in medicinal chemistry, serving as the nucleophilic "tail" in the synthesis of multi-targeted kinase inhibitors. The ether linkage provides metabolic stability compared to esters, while the pyrazole moiety offers favorable hydrogen-bonding interactions within the ATP-binding pocket of kinases.
Synthesis Strategy: To ensure high purity and scalability, this guide prioritizes a Convergent Synthesis approach. The pathway is split into two phases:[2][3]
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Fragment A Synthesis: Preparation of the electrophilic pyrazole "head" ((1-Ethyl-1H-pyrazol-4-yl)methanol).
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Coupling & Reduction: Nucleophilic Aromatic Substitution (SₙAr) followed by nitro-reduction.
This route is selected over Mitsunobu coupling for scale-up potential, avoiding the formation of difficult-to-remove triphenylphosphine oxide byproducts.
Retrosynthetic Pathway Visualization
The following diagram illustrates the logical disconnection of the target molecule into accessible building blocks.
Caption: Retrosynthetic breakdown of the target aniline into a pyrazole alcohol and a nitrobenzene derivative.
Experimental Protocols
Phase 1: Synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanol
This fragment must be synthesized first. While commercially available, in-house synthesis is often more cost-effective for gram-scale needs.
Step 1.1: N-Alkylation
Reaction: Ethyl 1H-pyrazole-4-carboxylate + Ethyl Iodide → Ethyl 1-ethyl-1H-pyrazole-4-carboxylate
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Reagents: Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv), Ethyl Iodide (1.2 equiv), K₂CO₃ (2.0 equiv).
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Solvent: DMF or Acetonitrile.
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Protocol:
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Dissolve ethyl 1H-pyrazole-4-carboxylate in DMF (0.5 M concentration).
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Add K₂CO₃ and stir at room temperature for 15 minutes.
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Add Ethyl Iodide dropwise.
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Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
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Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
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Yield: Typically >90%. The symmetry of the starting material prevents regioisomer issues (N1 vs N2 are identical).
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Step 1.2: Ester Reduction
Reaction: Ethyl 1-ethyl-1H-pyrazole-4-carboxylate + LiAlH₄ → (1-Ethyl-1H-pyrazol-4-yl)methanol
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Reagents: LiAlH₄ (1.5 equiv, 2.4 M in THF).
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Solvent: Anhydrous THF.
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Protocol:
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Cool a solution of the ester from Step 1.1 in THF to 0°C under Nitrogen/Argon.
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Add LiAlH₄ solution dropwise, maintaining temp < 5°C.
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Allow to warm to RT and stir for 2 hours.
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Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
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Filter the white precipitate through Celite. Concentrate the filtrate.
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Validation: ¹H NMR should show a methylene signal (-CH₂OH) around δ 4.5 ppm.
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Phase 2: Coupling and Reduction (The Core Synthesis)
Step 2.1: Nucleophilic Aromatic Substitution (SₙAr)
This step constructs the ether linkage. We utilize 4-fluoronitrobenzene due to the high reactivity of the fluoride leaving group in SₙAr reactions activated by the 4-nitro group.
Reaction:
(1-Ethyl-1H-pyrazol-4-yl)methanol + 4-Fluoronitrobenzene
Reagents:
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(1-Ethyl-1H-pyrazol-4-yl)methanol (1.0 equiv)
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4-Fluoronitrobenzene (1.1 equiv)
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Sodium Hydride (60% dispersion in oil) (1.2 equiv)
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Solvent: Anhydrous THF or DMF
Detailed Protocol:
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Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 equiv) in anhydrous THF (0°C).
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Addition: Dissolve the pyrazole alcohol (from Phase 1) in minimal THF and add dropwise to the NaH suspension. Stir at 0°C for 30 min until H₂ evolution ceases.
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Note: The formation of the sodium alkoxide is critical. The solution typically turns slightly yellow.
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Coupling: Add 4-Fluoronitrobenzene (1.1 equiv) dropwise.
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Reaction: Remove ice bath and stir at Room Temperature for 3–5 hours.
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Monitoring: TLC should show consumption of the alcohol and appearance of a UV-active, less polar spot.
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Quench: Carefully add saturated NH₄Cl solution.
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Extraction: Extract with EtOAc. Wash organic layer with water (to remove DMF if used) and brine.
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Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc gradient).
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Target: Yellow solid.[4]
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Step 2.2: Nitro Reduction to Aniline
The final step unmasks the amine functionality. Catalytic hydrogenation is the cleanest method, but Iron-mediated reduction is a robust alternative if halogenated impurities are sensitive to hydrogenolysis (not applicable here).
Reaction:
4-((1-Ethyl-1H-pyrazol-4-yl)methoxy)nitrobenzene + H₂
Protocol:
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Dissolve the nitro intermediate in Methanol (or EtOH).
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Add 10% Pd/C catalyst (10 wt% loading relative to substrate).
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Hydrogenation: Stir under a balloon of H₂ (1 atm) at RT for 2–4 hours.
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Safety: Purge flask with Nitrogen before introducing Hydrogen to prevent ignition.
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Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.
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Isolation: Concentrate the filtrate to dryness.
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Product: Off-white to pale brown solid.
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Storage: Store under inert gas at -20°C; anilines are prone to oxidation.
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Quantitative Data & Process Parameters
| Parameter | Step 1.1 (Alkylation) | Step 1.2 (Reduction) | Step 2.1 (SₙAr) | Step 2.2 (Hydrogenation) |
| Limiting Reagent | Pyrazole Ester | Alkylated Ester | Pyrazole Alcohol | Nitro Ether |
| Key Reagent | EtI / K₂CO₃ | LiAlH₄ | NaH / 4-F-NB | H₂ / Pd-C |
| Temperature | 60°C | 0°C → RT | 0°C → RT | RT |
| Time | 4–6 h | 2 h | 3–5 h | 2–4 h |
| Typical Yield | 90–95% | 85–90% | 75–85% | 90–95% |
| Purification | Extraction | Extraction | Recrystallization | Filtration/Concentration |
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, compare your product against these expected NMR characteristics.
¹H NMR (400 MHz, DMSO-d₆) Prediction:
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Aniline NH₂: Broad singlet, δ ~4.5–5.0 ppm (2H).
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Aromatic (Aniline Ring): Two doublets (AA'BB' system), δ ~6.5 ppm (ortho to NH₂) and δ ~6.7 ppm (ortho to O).
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Linker (-OCH₂-): Singlet, δ ~4.8 ppm (2H).
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Pyrazole CH: Two singlets or doublets, δ ~7.5 and 8.0 ppm.
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Ethyl CH₂: Quartet, δ ~4.1 ppm (2H).
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Ethyl CH₃: Triplet, δ ~1.3 ppm (3H).
Complete Pathway Diagram
The following diagram details the complete chemical workflow, including reagents and conditions.
Caption: Step-by-step synthesis workflow from commercial starting material to final aniline product.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4711794, (1-Ethyl-1H-pyrazol-4-yl)methanol. Retrieved from [Link]
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Organic Syntheses. (2010). General methods for pyrazole synthesis and functionalization. (Contextual grounding for alkylation protocols). Retrieved from [Link]
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MDPI. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles. (Contextual grounding for reduction methodologies). Retrieved from [Link]
